molecular formula C17H13N5O3S B2444550 methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 868968-05-2

methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2444550
CAS No.: 868968-05-2
M. Wt: 367.38
InChI Key: WWDZKVZVVQVRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate is a complex heterocyclic compound that features a unique combination of pyridine, triazole, pyridazine, and furan moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Properties

IUPAC Name

methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c1-24-17(23)13-6-5-11(25-13)10-26-15-8-7-14-19-20-16(22(14)21-15)12-4-2-3-9-18-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDZKVZVVQVRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the laboratory synthesis methods, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the pyridine ring can be reduced to amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate stands out due to its unique combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions, including cyclization of triazolo-pyridazine precursors with sulfur-containing linkers. Key steps involve coupling a pyridin-2-yl-triazolopyridazine intermediate with a furan-2-carboxylate derivative via a sulfanyl bridge. Solvents like dimethylformamide (DMF) or ethanol, combined with catalysts such as triethylamine, are critical for yield optimization .
  • Critical Parameters : Temperature control (reflux conditions), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% threshold). Confirm structure via 1^1H/13^13C NMR spectroscopy (e.g., furan ring protons at δ 6.3–7.2 ppm) and mass spectrometry (e.g., molecular ion peak matching theoretical mass ±0.01 Da) .
  • Cross-Validation : Compare spectral data with structurally analogous triazolopyridazine derivatives .

Q. What are the foundational biological assays used to screen this compound?

  • Primary Assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli), cytotoxicity using MTT assays (IC50_{50} in cancer cell lines like HeLa or MCF-7).
  • Protocols : Follow CLSI guidelines for microbial testing and ISO standards for cell viability assays .

Advanced Research Questions

Q. How does modifying the sulfanyl linker or pyridazine substituents affect biological activity?

  • SAR Insights : Replace the sulfanyl group with selenyl or oxygen to study electronic effects. Substituent variations on the pyridazine ring (e.g., halogens, methoxy groups) can alter binding affinity to targets like kinases or microbial enzymes .
  • Case Study : A chlorophenyl analog (CAS 868967-98-0) showed 2-fold higher antimicrobial potency than the parent compound, attributed to enhanced lipophilicity .

Q. What computational strategies are effective for predicting target interactions?

  • In Silico Tools : Molecular docking (AutoDock Vina) against BRD4 bromodomains or bacterial dihydrofolate reductase. MD simulations (GROMACS) assess stability of ligand-protein complexes.
  • Validation : Correlate docking scores (e.g., GOLD score >80) with experimental IC50_{50} values .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting : Re-evaluate assay conditions (e.g., serum protein binding in cell culture vs. metabolic stability in mice). Use pharmacokinetic profiling (Cmax_{max}, AUC) to identify bioavailability issues.
  • Example : A triazolopyridazine derivative showed low in vivo efficacy despite nM-range in vitro activity due to rapid hepatic clearance .

Q. What strategies improve selectivity for therapeutic targets while minimizing off-target effects?

  • Design Principles : Introduce steric hindrance (e.g., bulky substituents) to reduce non-specific binding. Fragment-based drug design (FBDD) optimizes interactions with key residues.
  • Data Integration : Combine cryo-EM structures of target proteins with mutagenesis studies to validate binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.